2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide
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Overview
Description
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenylethenyl group attached at the 3-position and a dioxide group at the 1,1-position. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The phenylethenyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the benzothiadiazine ring .
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar properties.
1,2,3-Benzothiadiazine 1,1-dioxide derivatives: Known for their diverse pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73676-86-5 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19)14-9-5-4-8-13(14)16-15(17-20)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17) |
InChI Key |
HDEOMXJXOCDQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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